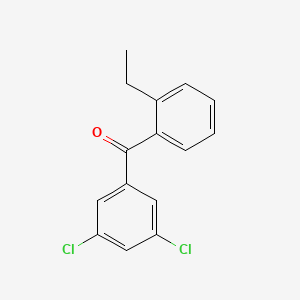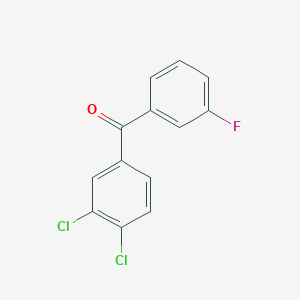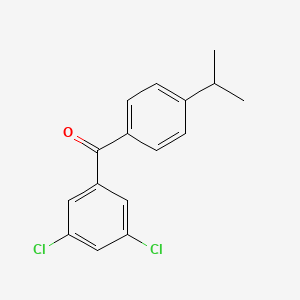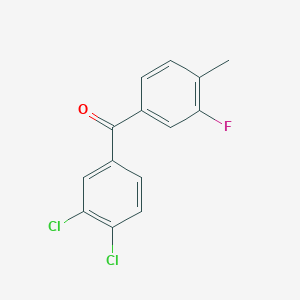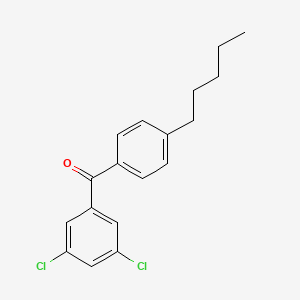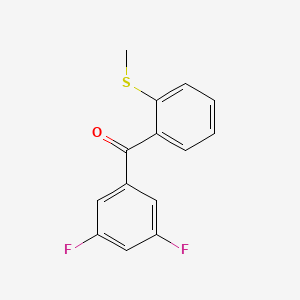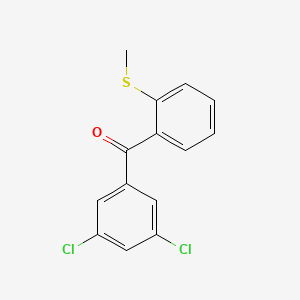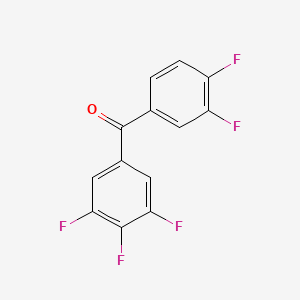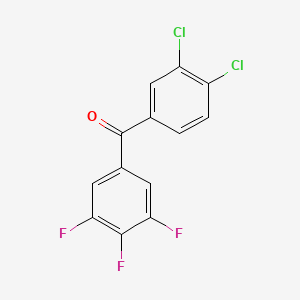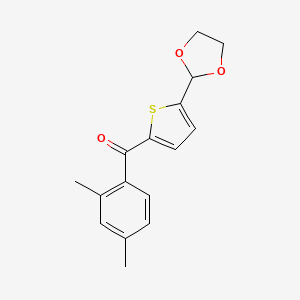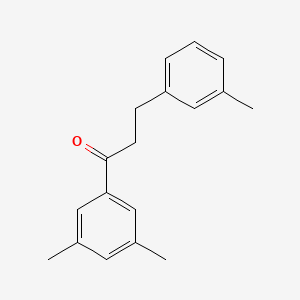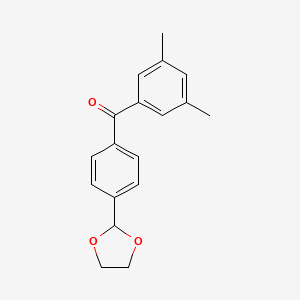
3,5-Dimethyl-4'-(1,3-dioxolan-2-YL)benzophenone
Overview
Description
3,5-Dimethyl-4'-(1,3-dioxolan-2-yl)benzophenone (3,5-DMBP) is an organic compound belonging to the class of benzophenones. It is an aromatic compound with a molecular weight of 238.29 g/mol and a molecular formula of C15H14O3. It is a colorless solid that is insoluble in water but soluble in organic solvents. 3,5-DMBP is a versatile compound that has numerous applications in scientific research.
Scientific Research Applications
Synthesis and Structural Studies
3,5-Dimethyl-4'-(1,3-dioxolan-2-YL)benzophenone has been synthesized from dimethyl-L-tartrate and benzophenone. Structural studies, such as X-ray and IR, reveal that this compound has a unique conformation with OH⋯Ph interactions, differing from related compounds (Irurre et al., 2010).
Applications in Polymer Chemistry
This compound has been employed as a novel photoinitiator for free radical polymerization. Studies demonstrate that it effectively initiates polymerization of acrylates and methacrylates, showing optimal cure rates and increased polymerization rates under higher light intensities (Wang Kemin et al., 2011).
Fungicidal Activities
Certain derivatives of 3,5-Dimethyl-4'-(1,3-dioxolan-2-YL)benzophenone exhibit high fungicidal activities. This was observed in compounds synthesized through ketalization of benzophenones with epichlorohydrin or 3-chloropropane-1,2-diol (Talismanov et al., 2007).
Photopolymerization Efficiency
In a study, Benzophenone-1,3-dioxane, a derivative of this compound, was synthesized and tested as a photoinitiator for free radical polymerization of various monomers. It showed relative efficiencies comparable to conventional photoinitiators, offering potential as a substitute for traditional initiator systems (Kemin Wang et al., 2010).
Medicinal Chemistry Applications
The compound's derivatives have shown high NMDA-receptor affinity, suggesting potential applications in medicinal chemistry. The study highlighted the preference of the NMDA receptor for certain dioxane derivatives, indicating selectivity for this receptor and potential as a lead compound for high-affinity ligands (Aepkers et al., 2004).
Antimicrobial Properties
Amide derivatives of 1,3-Dioxolane, a related compound, have been synthesized and shown to possess antimicrobial activities against various bacterial and fungal strains, indicating the potential of 3,5-Dimethyl-4'-(1,3-dioxolan-2-YL)benzophenone derivatives in this area (Begum et al., 2019).
properties
IUPAC Name |
(3,5-dimethylphenyl)-[4-(1,3-dioxolan-2-yl)phenyl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O3/c1-12-9-13(2)11-16(10-12)17(19)14-3-5-15(6-4-14)18-20-7-8-21-18/h3-6,9-11,18H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UICBJXIJYPWAHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)C2=CC=C(C=C2)C3OCCO3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20645119 | |
| Record name | (3,5-Dimethylphenyl)[4-(1,3-dioxolan-2-yl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20645119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dimethyl-4'-(1,3-dioxolan-2-YL)benzophenone | |
CAS RN |
898760-31-1 | |
| Record name | (3,5-Dimethylphenyl)[4-(1,3-dioxolan-2-yl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20645119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



